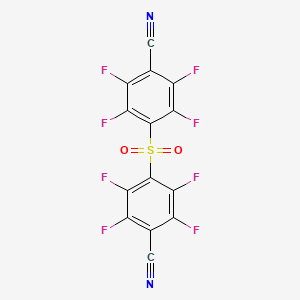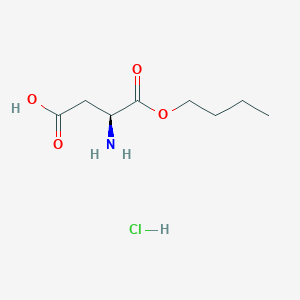
4,4'-Sulfonylbis(tetrafluorobenzonitrile)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Sulfonylbis(tetrafluorobenzonitrile) is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of sulfonyl and tetrafluorobenzonitrile groups, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Sulfonylbis(tetrafluorobenzonitrile) typically involves the reaction of 4,4’-diallyldiphenylsulfone with tetrafluorobenzonitrile under controlled conditions. The reaction is carried out at elevated temperatures (195-210°C) under an inert gas atmosphere to prevent unwanted side reactions . The presence of a heterocyclic compound and an amino compound facilitates the reaction, leading to the formation of the desired product with high purity and yield .
Industrial Production Methods: Industrial production of 4,4’-Sulfonylbis(tetrafluorobenzonitrile) follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and precise control of reaction parameters to ensure consistent product quality. The use of advanced purification techniques further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Sulfonylbis(tetrafluorobenzonitrile) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The tetrafluorobenzonitrile groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions
Major Products: The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted tetrafluorobenzonitrile compounds .
Scientific Research Applications
4,4’-Sulfonylbis(tetrafluorobenzonitrile) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is employed in the production of advanced materials, including high-performance polymers and coatings
Mechanism of Action
The mechanism of action of 4,4’-Sulfonylbis(tetrafluorobenzonitrile) involves its interaction with specific molecular targets and pathways. The sulfonyl and tetrafluorobenzonitrile groups play a crucial role in its reactivity and binding affinity. The compound can form strong interactions with nucleophilic sites in biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
- 4,4’-Sulfonylbis(2,3,5,6-tetrafluorobenzonitrile)
- 4,4’-Sulfonylbis(diphenylsulfone)
- 4,4’-Sulfonylbis(phenol)
Comparison: 4,4’-Sulfonylbis(tetrafluorobenzonitrile) is unique due to the presence of tetrafluorobenzonitrile groups, which impart distinct electronic and steric properties. Compared to other sulfonylbis compounds, it exhibits higher reactivity and stability, making it suitable for a broader range of applications .
Properties
CAS No. |
61907-52-6 |
|---|---|
Molecular Formula |
C14F8N2O2S |
Molecular Weight |
412.22 g/mol |
IUPAC Name |
4-(4-cyano-2,3,5,6-tetrafluorophenyl)sulfonyl-2,3,5,6-tetrafluorobenzonitrile |
InChI |
InChI=1S/C14F8N2O2S/c15-5-3(1-23)6(16)10(20)13(9(5)19)27(25,26)14-11(21)7(17)4(2-24)8(18)12(14)22 |
InChI Key |
RCUOVLSVOYLKKN-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1F)F)S(=O)(=O)C2=C(C(=C(C(=C2F)F)C#N)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{[2-(Methylsulfanyl)ethoxy]carbonyl}-L-leucyl-L-phenylalanine](/img/structure/B14549521.png)


![1-Methyl-2-(propan-2-yl)bicyclo[2.2.2]octane](/img/structure/B14549547.png)

![N-(4-{2-[(Undec-10-enoyl)amino]ethyl}phenyl)undec-10-enamide](/img/structure/B14549558.png)
![[2-(Benzylperoxy)propan-2-yl]benzene](/img/structure/B14549562.png)



![5-Methyl-4-[(E)-(2,4,6-trichlorophenyl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14549577.png)

